7-Methylphenazine-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 7-Methylphenazine-1-carboxylic acid and its derivatives involves multiple steps, including oxidative cyclization, bromination, and nitrile formation. Brock and Holliman (1963) described the synthesis of 2-aminophenazine-1-carboxylic acid through oxidative cyclization, highlighting a method that could be adapted for the synthesis of 7-methyl substituted derivatives (Brock & Holliman, 1963). Additionally, Niu et al. (2016) explored the synthesis of phenazine-1-carboxylic acid (PCA) derivatives, providing insights into chemical modifications at the carboxylic acid group, which could be relevant for synthesizing specific 7-methylphenazine derivatives (Niu et al., 2016).
Molecular Structure Analysis
Phenazine derivatives exhibit a planar molecular structure, allowing for extensive π-π interactions. This structural feature is crucial for their chemical reactivity and potential intercalation with biological molecules. The synthesis and crystal structure analysis of phenazine-1-carboxylic acylhydrazone derivatives by Wu et al. (2021) could provide a basis for understanding the molecular structure of 7-methylphenazine-1-carboxylic acid derivatives, as these studies shed light on the electronic and spatial configuration influencing their reactivity and interactions (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of phenazine derivatives, including 7-methylphenazine-1-carboxylic acid, involves redox reactions, nucleophilic substitutions, and the ability to form hydrogen bonds due to the nitrogen atoms and the carboxylic acid group. Studies on the biosynthesis of phenazine-1-carboxylic acid by Mavrodi et al. (1998) provide insights into the enzymatic reactions leading to phenazine derivatives, which could be mimicked or adapted in chemical syntheses to obtain specific derivatives like 7-methylphenazine-1-carboxylic acid (Mavrodi et al., 1998).
Physical Properties Analysis
The physical properties of 7-methylphenazine-1-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. The presence of the carboxylic acid group enhances solubility in polar solvents, while the planar phenazine core contributes to high melting points and crystallinity. The study by Ukrainets et al. (2018) on the synthesis and biological activity of N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides provides information on the synthesis and physical properties of structurally related compounds, which could be extrapolated to understand the properties of 7-methylphenazine-1-carboxylic acid derivatives (Ukrainets et al., 2018).
Chemical Properties Analysis
The chemical properties of 7-methylphenazine-1-carboxylic acid include its redox behavior, potential for forming derivatives through reactions at the carboxylic acid group, and interactions with metal ions. These properties are crucial for its application in chemical synthesis and material science. The transformation of Pseudomonas fluorescens with genes for the biosynthesis of phenazine-1-carboxylic acid, as studied by Huang et al. (2004), demonstrates the biological synthesis of phenazine derivatives and hints at the chemical versatility and potential applications of these compounds (Huang et al., 2004).
Scientific Research Applications
Agricultural Applications :
- Amino acids introduced at the 7-position on phenazine-1-carboxylic acid significantly enhance its phloem mobility, which could benefit plant growth (Xiong et al., 2020).
- Phenazine-1-carboxylic acid-alanine conjugates show higher fungicidal activities and phloem mobility than phenazine-1-carboxylic acid (PCA), although their effectiveness against Rhizoctonia solani in rice seedlings may be limited due to poor plant absorbability or accumulation in lower amounts (Niu et al., 2017).
Biocontrol Applications :
- Pseudomonas fluorescens with phenazine-1-carboxylic acid genes effectively suppresses Rhizoctonia root rot in wheat at lower doses, making it a promising biocontrol agent (Huang et al., 2004).
- Pseudomonas fluorescens 2-79 has a seven-gene cluster for the production of phenazine-1-carboxylic acid, a broad-spectrum antibiotic against fungal root pathogens (Mavrodi et al., 1998).
Pharmaceutical Applications :
- Synthesis of 2-aminophenazine-1-carboxylic acid from ester and nitrile derivatives has potential applications in pharmaceutical and biotechnology industries (Brock & Holliman, 1963).
- Dicationic bis(9-methylphenazine-1-carboxamides) show potent anticancer activity, with activity levels inversely proportional to linker length, suggesting a potential mechanism of action other than topoisomerase inhibition (Gamage et al., 2001).
Environmental and Soil Health :
- Phenazine-1-carboxylic acid 1,2-dioxygenase in Sphingomonas wittichii DP58 can degrade phenazine-1-carboxylic acid, potentially benefiting soil health and preventing rice sheath blight (Zhao et al., 2017).
Safety And Hazards
properties
IUPAC Name |
7-methylphenazine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZYLUDVFLLAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549577 | |
Record name | 7-Methylphenazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylphenazine-1-carboxylic acid | |
CAS RN |
103942-88-7 | |
Record name | 7-Methylphenazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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